Monoacetoxyscirpenol
Overview
Description
Monoacetoxyscirpenol is a mycotoxin produced by certain species of Fusarium fungi, such as Fusarium roseum and Fusarium sulphureum . It belongs to the family of trichothecenes, which are sesquiterpene mycotoxins characterized by the presence of an epoxide ring and various hydroxyl and acetyl groups . These compounds are known for their potent biological activities and toxic effects on eukaryotic cells .
Mechanism of Action
Target of Action
15-Acetoxyscirpenol, also known as Monoacetoxyscirpenol, is a trichothecene mycotoxin that primarily targets Caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Mode of Action
15-Acetoxyscirpenol induces apoptosis and inhibits cell growth in a dose-dependent manner by activating caspases independent of caspase-3 . This interaction with caspases triggers a cascade of events leading to cell death.
Biochemical Pathways
The compound’s interaction with caspases disrupts normal cellular biochemical pathways. Specifically, it induces apoptosis, a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, membrane blebbing, and DNA fragmentation .
Result of Action
The activation of caspases by 15-Acetoxyscirpenol leads to apoptosis, resulting in the inhibition of cell growth. For instance, it has been shown to inhibit the growth of Jurkat T cells in a dose-dependent manner . The ultimate result of this action at the cellular level is a reduction in the number of proliferating cells and an increase in cell death.
Biochemical Analysis
Biochemical Properties
15-Acetoxyscirpenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the induction of apoptosis .
Cellular Effects
15-Acetoxyscirpenol has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptotic cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 15-Acetoxyscirpenol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 15-Acetoxyscirpenol vary with different dosages in animal models. High toxicities have been observed in animals and humans
Metabolic Pathways
15-Acetoxyscirpenol is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.
Preparation Methods
Monoacetoxyscirpenol can be synthesized through in vitro fermentation with bovine rumen microorganisms under anaerobic conditions . The metabolites are then purified using normal and reverse-phase high-pressure liquid chromatography . Industrial production methods typically involve the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin .
Chemical Reactions Analysis
Monoacetoxyscirpenol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield deoxy analogs .
Scientific Research Applications
Monoacetoxyscirpenol has several scientific research applications due to its potent biological activities. In chemistry, it is used as a model compound to study the reactivity and toxicity of trichothecenes . In biology and medicine, it serves as a tool to investigate the mechanisms of mycotoxin-induced cytotoxicity and to develop potential therapeutic interventions . Additionally, it has industrial applications in the development of fungicides and other agrochemical products .
Comparison with Similar Compounds
Monoacetoxyscirpenol is part of a family of trichothecenes that includes other compounds such as diacetoxyscirpenol, scirpentriol, and triacetoxyscirpenol . Compared to these similar compounds, this compound is unique due to its specific acetylation pattern, which influences its biological activity and toxicity . For instance, diacetoxyscirpenol has two acetyl groups, while triacetoxyscirpenol has three, leading to differences in their reactivity and effects on cells .
Properties
CAS No. |
2623-22-5 |
---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1 |
InChI Key |
IRXDUBNENLKYTC-QVVXDDFFSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Appearance |
Solid powder |
melting_point |
172 - 173 °C |
Key on ui other cas no. |
2623-22-5 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-Acetoxyscirpen-3,4-diol; 15-Acetylscirpenetriol; 15-Mono-O-acetylscirpenol; 15-Acetoxyscirpenol; 4-Deacetylanguidin; Deacetylanguidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?
A1: this compound is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].
Q2: What other trichothecenes are commonly found alongside this compound in contaminated grains?
A2: this compound often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].
Q3: How does the structure of this compound influence its toxicity compared to other scirpenol mycotoxins?
A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that this compound is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in this compound may contribute to its toxicity profile [, ].
Q4: Are there differences in the sensitivity of chickens to this compound compared to other scirpenol toxins?
A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, this compound was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].
Q5: How does this compound affect feather development in chicks?
A6: this compound was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].
Q6: How is this compound metabolized in animals?
A7: this compound is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where this compound was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].
Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?
A7: Several analytical methods are available for detecting and quantifying this compound, including:
- Gas chromatography-mass spectrometry (GC-MS) [, ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]
- Thin-layer chromatography (TLC) [, , ]
Q8: Are there specific challenges associated with analyzing this compound in complex matrices like food and feed?
A9: Yes, analyzing this compound in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].
Q9: Is there evidence for the existence of "masked" forms of this compound in contaminated samples?
A10: Yes, research has identified this compound-glucoside (MASGlc) in corn powder samples []. This "masked" form of this compound, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].
Q10: How do the levels of this compound contamination differ between conventionally and organically produced oats?
A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of this compound contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.
Q11: What is the significance of studying the accumulation kinetics of this compound and related toxins in infected grains?
A12: Understanding the accumulation kinetics of this compound and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.
Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce this compound?
A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including this compound []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.
Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of this compound contamination in wheat?
A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including this compound []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.
Q14: What are the potential implications of finding multiple mycotoxins, including this compound, co-occurring in a single sample?
A15: The co-occurrence of multiple mycotoxins, including this compound, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.
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